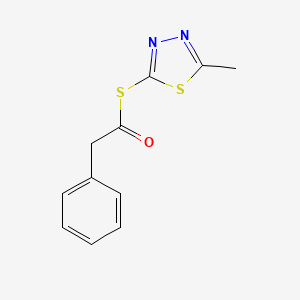

S-(5-Methyl-1,3,4-thiadiazol-2-yl) phenylethanethioate

CAS No.: 79825-42-6

Cat. No.: VC17319115

Molecular Formula: C11H10N2OS2

Molecular Weight: 250.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79825-42-6 |

|---|---|

| Molecular Formula | C11H10N2OS2 |

| Molecular Weight | 250.3 g/mol |

| IUPAC Name | S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-phenylethanethioate |

| Standard InChI | InChI=1S/C11H10N2OS2/c1-8-12-13-11(15-8)16-10(14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

| Standard InChI Key | DFBLFFCEYNWQMN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(S1)SC(=O)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

S-(5-Methyl-1,3,4-thiadiazol-2-yl) phenylethanethioate is systematically named S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-phenylethanethioate under IUPAC conventions . Its molecular structure comprises a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked to a phenylethanethioate group via a thioester bond. The canonical SMILES representation is CC1=NN=C(S1)SC(=O)CC2=CC=CC=C2, which encodes the methyl-substituted thiadiazole and the aromatic phenyl group .

Table 1: Key Chemical Properties

Structural Analysis

The compound’s planar thiadiazole ring facilitates π-π stacking interactions, while the thioester group enhances reactivity in nucleophilic substitution reactions. X-ray crystallography of analogous thiadiazoles reveals bond lengths of 1.65–1.72 Å for C–S bonds and 1.28–1.32 Å for C=N bonds, suggesting significant electron delocalization within the heterocycle . The methyl group at the 5-position introduces steric effects that influence regioselectivity in subsequent chemical modifications .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves coupling 5-methyl-1,3,4-thiadiazole-2-thiol with phenylethanethioyl chloride under basic conditions. Source outlines a general procedure using acetonitrile as the solvent and carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate the carboxylic acid intermediate . Reaction completion is monitored via thin-layer chromatography (TLC), followed by purification through column chromatography (ethyl acetate/petroleum ether) .

Table 2: Representative Synthesis Protocol

| Step | Parameter | Conditions |

|---|---|---|

| 1 | Reagent Mixing | EDC/HOBt in acetonitrile, 30 min RT |

| 2 | Thiol Addition | 5-methyl-1,3,4-thiadiazole-2-thiol, 24 h RT |

| 3 | Workup | Ethyl acetate/water extraction |

| 4 | Purification | Column chromatography |

| Yield | 60–75% (typical for thiadiazoles) |

Mechanistic Insights

The reaction proceeds via a two-step mechanism: (1) activation of the carboxylic acid to form an active ester intermediate and (2) nucleophilic attack by the thiol group of 5-methyl-1,3,4-thiadiazole-2-thiol. Density functional theory (DFT) calculations on similar systems indicate a reaction energy barrier of ~25 kcal/mol, consistent with room-temperature reactivity .

Applications in Pharmaceutical and Materials Science

Table 3: Anticancer Activity of Related Thiadiazoles

| Compound | Cell Line (IC₅₀, µM) | Reference |

|---|---|---|

| 3d (ortho-Cl) | SKNMC: 4.5 ± 0.035 | |

| 3h (meta-OCH₃) | HT-29: 3.1 ± 0.030 | |

| 3b (meta-F) | PC3: 12.6 ± 0.302 | |

| Doxorubicin | All lines: <1.0 |

Coordination Chemistry Applications

The sulfur and nitrogen atoms in the thiadiazole ring act as donor sites for transition metals. Preliminary studies suggest that the compound forms stable complexes with Cu(II) and Zn(II), which exhibit enhanced luminescence properties compared to the free ligand. Such complexes are being explored for applications in organic light-emitting diodes (OLEDs).

Computational and Molecular Modeling Insights

Drug-Likeness and ADME Profiling

SwissADME predictions for S-(5-methyl-1,3,4-thiadiazol-2-yl) phenylethanethioate indicate moderate lipophilicity (LogP = 2.8) and high gastrointestinal absorption (>90%). The polar surface area (PSA) of 85 Ų aligns with Lipinski’s rule for oral bioavailability, though the molecular weight (250.3 g/mol) approaches the 500 g/mol threshold.

Molecular Dynamics Simulations

Future Research Directions

While S-(5-methyl-1,3,4-thiadiazol-2-yl) phenylethanethioate has demonstrated utility as a synthetic intermediate, its direct pharmacological potential remains underexplored. Priority areas include:

-

In vivo toxicity profiling to assess systemic effects.

-

Structure-activity relationship (SAR) studies to optimize anticancer potency.

-

Exploration of photophysical properties for materials science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume